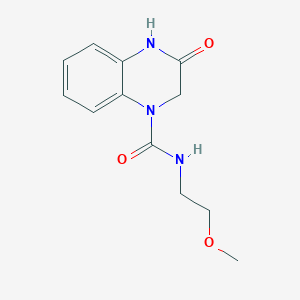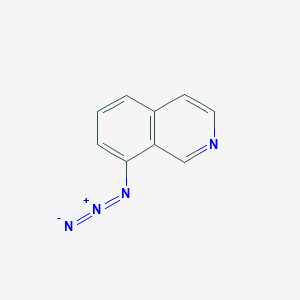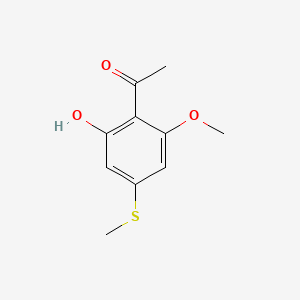
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is an organic compound with the molecular formula C10H12O3S This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methoxy-4-methylsulfanylbenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone: This compound has a similar structure but with different positions of the hydroxy and methoxy groups, which can lead to variations in reactivity and biological activity.
2-Hydroxy-4-methoxybenzaldehyde: Lacks the ethanone and methylsulfanyl groups, making it less versatile in certain chemical reactions.
4-Methoxy-2-methylsulfanylphenol:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and potential biological activities.
Propiedades
IUPAC Name |
1-(2-hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(14-3)5-9(10)13-2/h4-5,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAKEMCFFULPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
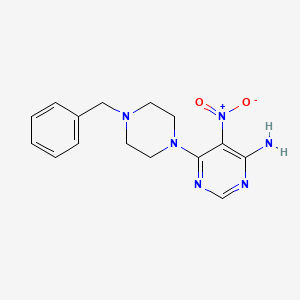
![6-methoxy-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole](/img/structure/B2848822.png)
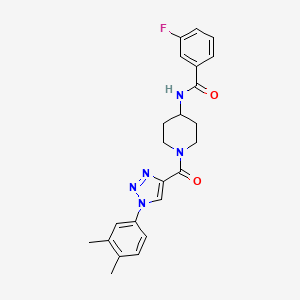
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)
![1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2848827.png)

![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)
![6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2848830.png)

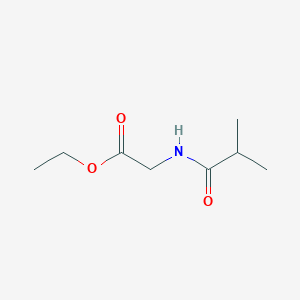
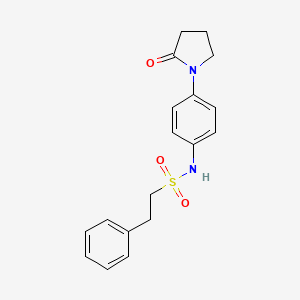
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
